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Compound of Interest

Compound Name: Sirtuin modulator 2

Cat. No.: B5687296

Introduction

Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase, has emerged as a critical regulator
in a multitude of cellular processes, including cell cycle control, metabolic regulation, and
neurodegeneration. Its involvement in various pathological conditions has positioned SIRT2 as
a promising therapeutic target for drug discovery. Fluorescence Polarization (FP) is a robust,
homogeneous, and high-throughput screening (HTS) compatible technique ideal for studying
the binding of small molecule ligands to proteins like SIRT2. This application note provides a
detailed protocol for a competitive FP assay to identify and characterize SIRT2 inhibitors.

Principle of the Assay

The fluorescence polarization assay measures the change in the rotational speed of a
fluorescently labeled molecule (tracer) upon binding to a larger partner molecule (SIRT2). A
small, fluorescently labeled tracer tumbles rapidly in solution, resulting in a low polarization
value. When the tracer binds to the much larger SIRT2 protein, its tumbling slows significantly,
leading to a high polarization value. In a competitive assay format, unlabeled test compounds
(ligands) compete with the fluorescent tracer for binding to SIRT2. Potent ligands will displace
the tracer, causing a decrease in the fluorescence polarization signal, which is proportional to
the ligand's binding affinity.

SIRT2 Signaling Pathway
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SIRT2 is predominantly localized in the cytoplasm but can translocate to the nucleus under
certain conditions. It plays a pivotal role in various signaling pathways by deacetylating a wide
range of histone and non-histone protein substrates. Key pathways influenced by SIRT2
include metabolic regulation, cell cycle progression, and cellular stress response.
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Caption: A simplified diagram of the SIRT2 signaling pathway.

Experimental Protocols
Materials and Reagents

e SIRT2 Protein: Recombinant human SIRT2 (e.g., residues 56-356) with a purity of >95%.

o Fluorescent Tracer: A fluorescently labeled peptide or small molecule with known affinity for
SIRT2. Acommon choice is a myristoylated peptide from histone H4 lysine 16 (H4K16myr)
labeled with a fluorophore such as FAM (Fluorescein) or Cy3.

o Assay Buffer: 50 mM Tris-HCI (pH 8.0), 137 mM NacCl, 2.7 mM KCI, 1 mM MgCI2, 1 mg/mL
BSA, and 0.05% CHAPS.[1]

e Test Compounds: Small molecule inhibitors or ligands to be tested, dissolved in 100%
DMSO.

e Positive Control: A known SIRT2 inhibitor (e.g., SirReal2, AGK2).
e Negative Control: DMSO.

o Microplates: Black, low-volume, non-binding 384-well microplates are recommended to
minimize background fluorescence and non-specific binding.

Equipment

» Microplate reader capable of fluorescence polarization measurements.
 Liquid handling system or multichannel pipettes for accurate dispensing.
» Plate shaker for mixing.

o Centrifuge with a microplate rotor.

Experimental Workflow

The following diagram outlines the general workflow for the SIRT2-ligand binding fluorescence
polarization assay.
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Caption: Experimental workflow for the SIRT2 FP assay.

Detailed Protocol: Competitive Binding Assay

+ Reagent Preparation:
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o Prepare a 2X working solution of SIRT2 protein in assay buffer. The final concentration
should be optimized, but a starting point of 200 nM is suggested.[1]

o Prepare a 2X working solution of the fluorescent tracer in assay buffer. The final
concentration should be at or below its Kd for SIRT2 to ensure a sensitive assay. A typical
concentration is 10-50 nM.

o Prepare serial dilutions of test compounds and controls in 100% DMSO.

o Assay Plate Preparation:

o Add 1 pL of the serially diluted test compounds, positive control, or DMSO (negative
control) to the appropriate wells of a 384-well plate.

o For controls, prepare wells with:
= Tracer alone (0% binding): Assay buffer and fluorescent tracer.

» Tracer + SIRT2 (100% binding): Assay buffer, SIRT2, and fluorescent tracer with
DMSO.

e Incubation:

o Add 14 puL of the 2X SIRT2 working solution to each well containing the test compounds
and controls (except for the tracer alone wells).[1]

o Mix gently on a plate shaker and incubate for 10 minutes at 37°C.[1]

o Add 5 pL of the 2X fluorescent tracer working solution to all wells, bringing the final volume
to 20 pL.

o Mix the plate and incubate at room temperature for 30 minutes, protected from light, to
allow the binding to reach equilibrium.

¢ Measurement:

o Measure the fluorescence polarization on a suitable plate reader. For a FAM-labeled
tracer, typical excitation and emission wavelengths are 485 nm and 520 nm, respectively.
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Data Analysis

o Calculate Percent Inhibition: The percentage of inhibition for each test compound
concentration is calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

o mP_sample is the millipolarization value of the well with the test compound.

o mP_min is the average millipolarization of the tracer alone control (0% binding).

o mP_max is the average millipolarization of the tracer + SIRT2 control (100% binding).

o Determine IC50 Values: Plot the percent inhibition against the logarithm of the test
compound concentration and fit the data to a sigmoidal dose-response curve to determine
the IC50 value.

o Calculate Dissociation Constant (Kd): The Kd of the inhibitor can be calculated from the IC50
value using the Cheng-Prusoff equation, provided the assay conditions are appropriate.

o Assess Assay Quality (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the
quality of a high-throughput assay. It is calculated as follows:

Z'=1-(3*(SD_max + SD_min)) / |[Mean_max - Mean_min|
Where:

o SD_max and SD_min are the standard deviations of the 100% and 0% binding controls,
respectively.

o Mean_max and Mean_min are the means of the 100% and 0% binding controls,
respectively.

o A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][3][4]

Quantitative Data Summary
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The following table summarizes representative quantitative data for various ligands and
inhibitors of SIRT2 obtained from fluorescence-based assays.
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Disclaimer: The provided protocols and data are for guidance and may require optimization for
specific experimental conditions and reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: High-Throughput Screening of
SIRT2-Ligand Binding Using Fluorescence Polarization]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b5687296#using-fluorescence-
polarization-to-study-sirt2-ligand-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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